molecular formula C7H6BrNO3 B15294101 (4-Bromo-6-hydroxypyridin-2-YL)acetic acid

(4-Bromo-6-hydroxypyridin-2-YL)acetic acid

Cat. No.: B15294101
M. Wt: 232.03 g/mol
InChI Key: SHGKWLRJEMEFBF-UHFFFAOYSA-N
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Description

(4-Bromo-6-hydroxypyridin-2-YL)acetic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of pyridine, featuring a bromine atom at the fourth position, a hydroxyl group at the sixth position, and an acetic acid moiety at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-6-hydroxypyridin-2-YL)acetic acid typically involves the bromination of 6-hydroxypyridin-2-ylacetic acid. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to a carbonyl group.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the carboxylic acid group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of (4-Bromo-6-oxopyridin-2-YL)acetic acid.

    Reduction: Formation of (4-Bromo-6-hydroxypyridin-2-YL)ethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-6-hydroxypyridin-2-YL)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-6-hydroxypyridin-2-YL)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding or hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (4-Bromo-2-hydroxypyridin-3-YL)acetic acid
  • (6-Bromo-2-hydroxypyridin-4-YL)acetic acid
  • (4-Chloro-6-hydroxypyridin-2-YL)acetic acid

Comparison: (4-Bromo-6-hydroxypyridin-2-YL)acetic acid is unique due to the specific positioning of the bromine and hydroxyl groups on the pyridine ring This arrangement can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-(4-bromo-6-oxo-1H-pyridin-2-yl)acetic acid

InChI

InChI=1S/C7H6BrNO3/c8-4-1-5(3-7(11)12)9-6(10)2-4/h1-2H,3H2,(H,9,10)(H,11,12)

InChI Key

SHGKWLRJEMEFBF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CC(=O)O)Br

Origin of Product

United States

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